N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-3-5-17(26-2)16(9-14)24-8-7-22-21(24)29-12-20(25)23-11-15-4-6-18-19(10-15)28-13-27-18/h3-10H,11-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYUNFZUXNTMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- 1,3-benzodioxole moiety
- Imidazole ring
- Sulfanylacetamide functional group
This unique combination of structural elements is believed to contribute to its biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 15.0 | Induces apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 12.5 | Inhibits proliferation via mitochondrial pathways |
| HCT116 (colon cancer) | 10.0 | Triggers oxidative stress leading to cell death |
The mechanisms through which N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide exerts its effects include:
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 in liver cancer cells, leading to increased apoptosis rates .
- Cell Cycle Arrest : It effectively halts the cell cycle at the G1/S phase, preventing cancer cells from proliferating .
- Oxidative Stress : The compound induces oxidative stress in cancer cells, which is a critical factor in triggering cell death pathways .
Study 1: HepG2 Cell Line
A study involving HepG2 liver cancer cells demonstrated that treatment with the compound resulted in significant apoptosis. Flow cytometry analysis indicated an increase in early and late apoptotic cells after 24 hours of exposure to concentrations above 10 µM. The study reported an IC50 value of 15 µM, indicating potent activity compared to standard chemotherapeutics .
Study 2: MCF-7 Cell Line
In another investigation focusing on breast cancer (MCF-7), the compound exhibited an IC50 of 12.5 µM. Mechanistic studies revealed that it interfered with mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes structurally related compounds and their key features:
Key Comparisons
Bioactivity and Binding Affinity
- Target Compound vs. Compound 28 : Both feature a benzodioxole group, but the target compound’s imidazole-thioacetamide scaffold may offer stronger hydrogen-bonding interactions compared to the benzimidazole-acetamide in Compound 26. The thioether linkage (sulfanyl) in the target compound could enhance metabolic stability over the ether linkage in Compound 27.
- Target Compound vs. However, the target compound’s benzodioxole group may confer superior pharmacokinetic properties due to reduced oxidative metabolism.
Electronic and Steric Effects
- This contrasts with Compound 41 , where electron-withdrawing trifluoromethyl groups dominate.
Docking and Computational Insights
- Compound 9c (a bromophenyl-substituted analogue) demonstrated favorable docking poses in enzyme active sites, with the bromine atom forming halogen bonds. The target compound’s methoxy and methyl groups may similarly enhance hydrophobic interactions .
- Compound 28 showed moderate activity as an indoleamine 2,3-dioxygenase inhibitor (IC₅₀ ~0.5 µM), suggesting that the benzodioxole-acetamide scaffold in the target compound could be optimized for analogous targets.
Notes
- Synthesis Challenges : The thioacetamide bridge may require protection of the sulfur atom during synthesis to prevent oxidation .
- Biological Potential: The benzodioxole and imidazole moieties are prevalent in kinase inhibitors and antiproliferative agents, suggesting the target compound could be screened for anticancer or anti-inflammatory activity .
- Validation : Structural validation via SHELX -based crystallography (e.g., SHELXL refinement) is recommended for unambiguous confirmation of regiochemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound?
- Methodology :
- Step 1 : React methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute ethanol under reflux (4–6 hours) to form the acetohydrazide intermediate .
- Step 2 : Introduce the benzodioxole and imidazole moieties via nucleophilic substitution or copper-catalyzed coupling (e.g., using 1H-benzo[d]imidazol-2-amine and sulfonyl azides in acetonitrile at 80°C) .
- Purification : Use column chromatography (silica gel, chloroform:methanol 7:3) and recrystallization from ethanol/water .
Q. How is the compound characterized using spectroscopic methods?
- Techniques :
- IR Spectroscopy : Confirm sulfanyl (C–S stretch, 650–750 cm⁻¹) and amide (N–H bend, ~1650 cm⁻¹) groups .
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Elemental Analysis : Validate purity (>95%) via CHNS analysis .
Advanced Research Questions
Q. How can DFT calculations optimize synthesis or predict electronic properties?
- Methodology :
- Geometry Optimization : Use B3LYP/6-311G(d,p) basis sets to model the compound’s structure and compare with crystallographic data (e.g., bond lengths, angles) .
- Vibrational Analysis : Apply scaling factors (e.g., 0.961 for B3LYP) to align computed IR frequencies with experimental data .
- Application : Predict reactive sites for electrophilic substitution (e.g., imidazole ring) .
Q. What strategies reduce byproducts during imidazole ring formation?
- Approaches :
- Catalyst Optimization : Use CuI (5 mol%) in DMF to enhance regioselectivity and reduce dimerization .
- Temperature Control : Maintain reaction temperatures between 70–80°C to minimize side reactions .
Q. How can molecular docking elucidate biological activity mechanisms?
- Protocol :
- Target Selection : Dock the compound into enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina .
- Pose Analysis : Compare binding energies (ΔG) of the compound with known inhibitors (e.g., 9c derivative in showed a ΔG of −8.2 kcal/mol) .
- Validation : Cross-check docking results with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. How to resolve discrepancies between experimental and computational spectral data?
- Solutions :
- Frequency Scaling : Apply empirical scaling factors (e.g., 0.961 for B3LYP) to DFT-computed IR frequencies .
- Solvent Effects : Include PCM models in DFT calculations to account for solvent shifts in NMR .
- Example : Computed -NMR shifts for aromatic protons may deviate by <0.3 ppm after solvent correction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
